1,9-Anthracenedicarboxylic acid, 2-chloro-
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Overview
Description
1,9-Anthracenedicarboxylic acid, 2-chloro- is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of two carboxylic acid groups at the 1 and 9 positions of the anthracene ring, and a chlorine atom at the 2 position. It is known for its interesting magnetic and luminescent properties, making it a valuable compound in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,9-Anthracenedicarboxylic acid, 2-chloro- typically involves the chlorination of 1,9-Anthracenedicarboxylic acid. The reaction can be carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction conditions usually include a temperature range of 50-70°C and a reaction time of several hours to ensure complete chlorination .
Industrial Production Methods
Industrial production of this compound may involve similar chlorination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound .
Chemical Reactions Analysis
Types of Reactions
1,9-Anthracenedicarboxylic acid, 2-chloro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones or carboxylated derivatives.
Reduction: Alcohols or reduced carboxylic acids.
Substitution: Various substituted anthracene derivatives.
Scientific Research Applications
1,9-Anthracenedicarboxylic acid, 2-chloro- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fluorescent materials, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,9-Anthracenedicarboxylic acid, 2-chloro- involves its interaction with molecular targets such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modulation of these targets, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
9-Anthracenecarboxylic acid: A related compound with a single carboxylic acid group at the 9 position.
9,10-Anthracenedicarboxylic acid: Contains two carboxylic acid groups at the 9 and 10 positions.
2,6-Naphthalenedicarboxylic acid: A naphthalene derivative with carboxylic acid groups at the 2 and 6 positions.
Uniqueness
1,9-Anthracenedicarboxylic acid, 2-chloro- is unique due to the presence of both carboxylic acid groups and a chlorine atom, which imparts distinct chemical and physical properties.
Properties
CAS No. |
185038-69-1 |
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Molecular Formula |
C16H9ClO4 |
Molecular Weight |
300.69 g/mol |
IUPAC Name |
2-chloroanthracene-1,9-dicarboxylic acid |
InChI |
InChI=1S/C16H9ClO4/c17-11-6-5-9-7-8-3-1-2-4-10(8)13(15(18)19)12(9)14(11)16(20)21/h1-7H,(H,18,19)(H,20,21) |
InChI Key |
YYHQASFGBTYKAO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC(=C(C3=C2C(=O)O)C(=O)O)Cl |
Origin of Product |
United States |
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